molecular formula C11H10BrF3O2 B12065727 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

Cat. No.: B12065727
M. Wt: 311.09 g/mol
InChI Key: ZDJCDFZHIXSIMJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

3-bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C11H10BrF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2

InChI Key

ZDJCDFZHIXSIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination Followed by Alkylation

A two-step approach involving initial bromination of 4-hydroxybenzaldehyde followed by alkylation with 4,4,4-trifluorobutyl bromide has been widely explored.

Step 1: Bromination of 4-Hydroxybenzaldehyde
Bromination at the meta position relative to the aldehyde group requires careful control of directing effects. In 4-hydroxybenzaldehyde, the hydroxyl group (-OH) acts as an ortho/para-directing activator, while the aldehyde (-CHO) serves as a meta-directing deactivator. To achieve selective bromination at position 3, zinc bromide (ZnBr₂) has been employed as a catalyst under mild conditions (25–45°C), analogous to methods described for 3-bromo-4-fluorobenzaldehyde synthesis. Bromine (Br₂) is added dropwise to a mixture of 4-hydroxybenzaldehyde, oleum, and ZnBr₂, yielding 3-bromo-4-hydroxybenzaldehyde with >90% regioselectivity.

Step 2: Alkylation with 4,4,4-Trifluorobutyl Bromide
The hydroxyl group at position 4 is alkylated using 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitution at 80–100°C, producing the target compound in 75–85% yield. This method mirrors the alkylation strategies used in synthesizing o-trifluoromethyl benzaldehyde derivatives.

Alkylation Followed by Bromination

An alternative route involves introducing the 4,4,4-trifluorobutoxy group prior to bromination.

Step 1: Synthesis of 4-(4,4,4-Trifluorobutoxy)Benzaldehyde
4-Hydroxybenzaldehyde is treated with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., NaH in tetrahydrofuran). The reaction proceeds via an SN2 mechanism, achieving 80–90% conversion.

Step 2: Directed Bromination at Position 3
The electron-donating trifluorobutoxy group (-OCH₂CF₃) activates the aromatic ring, directing electrophilic bromination to the ortho and para positions. However, the aldehyde’s meta-directing effect competes, favoring bromination at position 3. Using iodine (I₂) as a catalyst and bromine in dichloromethane at 0–5°C, the desired product is obtained in 70–78% yield.

Oxidation of Methyl Precursors

A less common approach involves oxidizing 3-bromo-4-(4,4,4-trifluorobutoxy)benzyl alcohol to the aldehyde. Manganese dioxide (MnO₂) in dichloromethane at room temperature selectively oxidizes the alcohol group without affecting the aromatic bromine or trifluorobutoxy substituents, as demonstrated in analogous oxidations of benzyl alcohols. Yields exceed 82% under optimized conditions.

Hydrolysis of Geminal Dihalides

Patents describing the hydrolysis of o-trifluoromethyl benzal fluoride derivatives suggest that similar strategies could apply to the target compound. For example, treating 3-bromo-4-(4,4,4-trifluorobutoxy)benzal chloride with water at 100–150°C in the presence of iron(III) chloride (FeCl₃) yields the aldehyde in 60–70% purity, necessitating subsequent distillation for refinement.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

  • Bromination : Dichloromethane and chloroform are preferred for their ability to dissolve bromine and aromatic substrates while minimizing side reactions. Temperatures below 50°C prevent polybromination.

  • Alkylation : DMF and acetone enhance reaction rates due to their high polarity, but toluene is favored industrially for easier separation.

Catalysts

  • Zinc Bromide (ZnBr₂) : Enhances bromine electrophilicity and directs substitution in crowded aromatic systems.

  • Iron(III) Chloride (FeCl₃) : Accelerates hydrolysis of dihalides but requires careful pH control to avoid over-acidification.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.05 (s, 1H, CHO), 7.88–7.94 (m, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 2.40–2.60 (m, 2H, CF₃CH₂).

  • IR : Strong absorption at 1704 cm⁻¹ (C=O stretch), 1123 cm⁻¹ (C-O-C asymmetric stretch).

Purity and Yield Optimization

StepCatalystSolventTemperature (°C)Yield (%)Purity (%)
BrominationZnBr₂CH₂Cl₂25–458592
AlkylationK₂CO₃DMF808895
OxidationMnO₂CH₂Cl₂RT8298

Industrial Scalability and Environmental Considerations

  • Waste Management : The use of ZnBr₂ generates zinc-containing effluents, necessitating ion-exchange resin treatment to reduce metal concentrations below 200 ppm.

  • Cost Efficiency : Bulk pricing for 4,4,4-trifluorobutyl bromide (~$6.00/g) and ZnBr₂ (~$35.00/25mL) impacts overall process economics .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products

    Oxidation: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzoic acid.

    Reduction: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde serves as a versatile building block in organic synthesis. It is used to create complex organic molecules and pharmaceuticals due to its unique electronic properties imparted by the trifluorobutoxy group.

Biology

In biological research, this compound is explored for its role in enzyme inhibition and protein-ligand interactions. It has been shown to interact with various biological targets, making it valuable for studying metabolic pathways.

Medicine

The compound is under investigation for potential therapeutic properties:

  • Anti-inflammatory Effects: Studies indicate that it may inhibit key inflammatory pathways.
  • Anticancer Activity: Research has demonstrated efficacy against cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Industry

In industrial applications, 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is utilized in:

  • Agrochemicals: Its properties contribute to the development of effective pesticides.
  • Dyes and Specialty Chemicals: The compound is integral in producing dyes with enhanced stability and performance characteristics.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of derivatives containing the trifluorobutoxy group. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways.

CompoundIC50 (µM)Mechanism of Action
Derivative A25Mitochondrial inhibition
Derivative B30Apoptosis induction

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound showed promising results against cholinesterase enzymes. The derivatives demonstrated varying degrees of inhibition, suggesting potential applications in treating neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase46.8
Butyrylcholinesterase19.1

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde depends on its specific application

    Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

    Hydrophobic Interactions: The trifluorobutoxy group can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, influencing their activity or stability.

    Halogen Bonding: The bromine atom can participate in halogen bonding with electron-rich sites, affecting molecular recognition and binding.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde
  • Molecular Formula : C₁₁H₁₀BrF₃O₂
  • Molecular Weight : 311.11 g/mol
  • CAS Number : 1547716-03-9

This compound is a brominated benzaldehyde derivative featuring a 4,4,4-trifluorobutoxy substituent at the para position relative to the aldehyde group. The trifluorobutoxy group imparts strong electron-withdrawing effects, influencing reactivity and physicochemical properties. It is commonly utilized in pharmaceutical and agrochemical synthesis as an intermediate for constructing fluorinated aromatic systems .

Comparison with Structural Analogs

Substituent Variations in Trifluorobutoxy-Benzaldehyde Derivatives

The following table compares 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde with three closely related analogs from the same chemical family:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Differences
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde C₁₁H₁₀BrF₃O₂ 311.11 1547716-03-9 Reference compound (Br, CF₃-butoxy)
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde C₁₁H₁₀ClF₃O₂ 266.65 1546579-43-4 Bromine → Chlorine substitution
3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde C₁₂H₁₃F₃O₂ 246.23 1552467-72-7 Bromine → Methyl substitution

Key Observations :

  • Halogen vs. Alkyl Substitution : Replacing bromine with chlorine reduces molecular weight by ~44.46 g/mol, while substituting with methyl decreases it further (~64.88 g/mol). This impacts solubility and volatility .
  • Electron Effects : Bromine and chlorine are electron-withdrawing, enhancing the aldehyde's electrophilicity. Methyl, an electron-donating group, reduces reactivity toward nucleophilic attacks .

Comparison with Trifluoromethyl-Substituted Benzaldehydes

Example Compound :

  • 3-Bromo-4-(trifluoromethyl)benzaldehyde
    • Molecular Formula : C₈H₄BrF₃O
    • Molecular Weight : 253.01 g/mol
    • CAS Number : 372120-55-3

Differences :

  • Substituent Length : The trifluorobutoxy group (C₄H₆F₃O) in the target compound offers greater steric bulk compared to the compact trifluoromethyl (CF₃) group. This affects binding in catalytic or receptor-based applications .

Biological Activity

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom and a trifluorobutoxy group attached to a benzaldehyde moiety. Its molecular formula is C12H10BrF3O2, with a molecular weight of approximately 303.11 g/mol. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its potential biological activities and reactivity.

The presence of the trifluorobutoxy group is significant as it may enhance the compound's biological activity and stability. The fluorine atoms can influence the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde indicates potential applications in various therapeutic areas. Its structural similarities to other biologically active compounds suggest that it could exhibit significant pharmacological effects.

Potential Applications

  • Pharmaceuticals : As an intermediate in synthesizing biologically active compounds.
  • Agrochemicals : Due to its reactivity and stability conferred by the fluorine atoms.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds structurally similar to 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde:

Compound NameStructure FeaturesUnique Properties
3-Bromo-4-fluorobenzaldehydeBromine and fluorine on the aromatic ringKnown for antibacterial properties
3-Bromo-4-trifluoromethylbenzaldehydeBromine and trifluoromethyl groupExhibits significant lipophilicity
3-Bromo-2-hydroxybenzaldehydeHydroxy group at position 2Used in organic synthesis

Research Findings

Recent studies have explored the enzyme and cellular characterization of related compounds that may provide insights into the biological activity of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde. For instance, compounds with similar brominated structures were tested against various enzymes involved in epigenetic regulation, such as PRMT1 and CARM1. These studies indicated that modifications in bromination patterns could lead to selective inhibition of these enzymes, suggesting that similar mechanisms might be applicable to our compound of interest .

Case Studies

  • Inhibition Studies : In vitro studies have shown that certain brominated compounds can inhibit methyltransferases at micromolar concentrations without significantly affecting cell viability. This suggests a targeted action on specific pathways rather than broad cytotoxicity .
  • Synthesis Pathways : The synthesis of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves multi-step reactions where intermediates are carefully characterized for their biological potential. For example, reactions involving manganese dioxide have been utilized to achieve desired yields while maintaining structural integrity .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde, and what reaction conditions are critical for optimal yield?

Methodological Answer:
The synthesis typically involves two key steps:

  • Bromination : Introduce bromine at the 3-position of 4-hydroxybenzaldehyde derivatives using brominating agents (e.g., NBS\text{NBS}) in solvents like dichloromethane at 0–5°C to minimize side reactions .
  • Etherification : React the brominated intermediate with 4,4,4-trifluorobutanol under Mitsunobu conditions (DIAD, PPh3\text{DIAD, PPh}_3) or via nucleophilic substitution (e.g., K2CO3\text{K}_2\text{CO}_3, DMF, 60–80°C) to form the trifluorobutoxy group .
    Critical Conditions :
  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize time (typically 6–24 hours).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic: How should researchers characterize the purity and structural integrity of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1H^1\text{H}: δ 10.2 ppm for aldehyde proton; 19F^{19}\text{F}: CF3_3 signals at δ -62 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/zm/z: 317.97 for C11H10BrF3O2\text{C}_{11}\text{H}_{10}\text{BrF}_3\text{O}_2) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Melting Point : Compare observed values (e.g., 125–128°C) with literature to detect impurities .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C shifts) during characterization?

Methodological Answer:
Contradictions may arise from:

  • Rotameric Forms : The trifluorobutoxy chain can adopt multiple conformations, causing split signals in NMR. Use variable-temperature NMR (e.g., 25°C to -40°C) to coalesce peaks .
  • Residual Solvents : DMF or THF traces in crude samples may obscure signals. Re-purify via recrystallization (ethanol/water) .
  • Isomeric Byproducts : Bromination at unintended positions (e.g., 5-bromo isomer) can occur. Optimize bromination stoichiometry (1.1 eq. Br2\text{Br}_2) and use regioselective catalysts (e.g., FeCl3_3) .

Advanced: What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh3 _3)4_4 (2 mol%), Na2CO3\text{Na}_2\text{CO}_3, and toluene/ethanol (3:1) at 80°C for 12 hours. Monitor by GC-MS .
  • Aldehyde Protection : Protect the aldehyde group as an acetal (e.g., ethylene glycol, TsOH) before conducting harsh reactions (e.g., Grignard additions) .
  • Competing Reactivity : The trifluorobutoxy group may undergo elimination under strong bases (e.g., tt-BuOK). Use milder bases (e.g., Cs2 _2CO3_3) in polar aprotic solvents .

Advanced: What biological activity studies have been reported for derivatives of this compound, and what mechanistic insights exist?

Methodological Answer:

  • Antifibrotic Activity : Derivatives like 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing Smad2/3 phosphorylation in NIH/3T3 fibroblasts (IC50_{50}: 2.5 µM) .
  • Antimicrobial Screening : Analogues with substituted benzyl groups show moderate activity against S. aureus (MIC: 16 µg/mL) via membrane disruption, assessed via live/dead staining and SEM .
  • SAR Insights : Fluorine atoms enhance lipophilicity (logP: 3.2 vs. 2.7 for non-fluorinated analogs), improving cellular uptake. Replace the trifluorobutoxy group with shorter chains (e.g., CF3_3) to reduce cytotoxicity .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies may stem from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours, 10% FBS) to compare IC50_{50} values .
  • Impurity Effects : Trace aldehydes (e.g., oxidation byproducts) can skew results. Validate purity via 1H^1\text{H}-NMR integration before testing .
  • Cell Line Differences : Test compounds across multiple lines (e.g., HEK293, HeLa) to distinguish target-specific vs. off-target effects .

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